molecular formula C16H23NO5S B2873425 1-(3,4-diethoxybenzoyl)-3-methanesulfonylpyrrolidine CAS No. 1705387-53-6

1-(3,4-diethoxybenzoyl)-3-methanesulfonylpyrrolidine

Cat. No.: B2873425
CAS No.: 1705387-53-6
M. Wt: 341.42
InChI Key: HSHKCUWGMAFOMB-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxybenzoyl)-3-methanesulfonylpyrrolidine is a synthetic pyrrolidine derivative intended for research and development purposes. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, highly valued for its saturated, three-dimensional structure which allows for efficient exploration of pharmacophore space and contributes favorably to a molecule's stereochemistry and physicochemical properties . The methanesulfonyl (mesyl) group is a versatile functional handle in organic synthesis, often used to create reactive intermediates for further derivatization or to influence the compound's electronic properties and binding affinity. The 3,4-diethoxybenzoyl moiety may contribute specific aromatic and steric characteristics, potentially targeting a range of biological pathways. As a chiral building block, this compound can be of significant interest in the design and synthesis of novel bioactive molecules, including potential investigational agents for central nervous system disorders, anticancer therapies, and antiviral applications, areas where pyrrolidine and its analogs have shown substantial therapeutic potential . Researchers can utilize this chemical as a key intermediate in stereoselective synthesis or as a core structure for developing compound libraries.

Properties

IUPAC Name

(3,4-diethoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-4-21-14-7-6-12(10-15(14)22-5-2)16(18)17-9-8-13(11-17)23(3,19)20/h6-7,10,13H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHKCUWGMAFOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-diethoxybenzoyl)-3-methanesulfonylpyrrolidine typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the phenyl and sulfonyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The process may also involve purification steps such as crystallization or chromatography to achieve the desired compound purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-diethoxybenzoyl)-3-methanesulfonylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophiles or electrophiles used.

Scientific Research Applications

1-(3,4-diethoxybenzoyl)-3-methanesulfonylpyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-diethoxybenzoyl)-3-methanesulfonylpyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group may play crucial roles in binding to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Comparisons:

Property This compound 1-(3,4-Difluorobenzenesulfonyl)-3-Methanesulfonylpyrrolidine
Core Structure Pyrrolidine with 3-mesyl and 1-benzoyl substituents Pyrrolidine with dual sulfonyl groups (mesyl and fluorobenzenesulfonyl)
Substituent Electronic Effects Diethoxy groups (electron-donating) enhance aromatic stability Difluoro groups (electron-withdrawing) increase electrophilicity
Molecular Weight 339.41 g/mol 325.35 g/mol
Potential Applications Likely optimized for solubility due to ethoxy groups Fluorinated sulfonyl groups may improve metabolic stability or binding affinity in enzyme inhibition

Discussion: The substitution of diethoxybenzoyl (in the target compound) with difluorobenzenesulfonyl (in BJ02341) alters electronic and steric profiles. Fluorine atoms enhance lipophilicity and resistance to oxidative metabolism, whereas ethoxy groups may improve aqueous solubility.

Structural Analog: 1-{[(2-Phenylethyl)carbamoyl]Methyl}Piperidine-4-Carboxamide (BJ02344)

CAS No.: 627061-15-8 Formula: C₁₆H₂₃N₃O₂ Molecular Weight: 289.37 g/mol

Key Comparisons:

Property This compound 1-{[(2-Phenylethyl)Carbamoyl]Methyl}Piperidine-4-Carboxamide
Core Structure Pyrrolidine Piperidine
Functional Groups Mesyl, diethoxybenzoyl Carboxamide, phenylethylcarbamoyl
Molecular Weight 339.41 g/mol 289.37 g/mol
Potential Applications Sulfonamide-based enzyme inhibition Carboxamide derivatives often target GPCRs or kinases

Discussion: While both compounds contain nitrogen heterocycles, the piperidine core in BJ02344 offers greater conformational flexibility compared to pyrrolidine. The carboxamide and phenylethyl groups in BJ02344 suggest a focus on peptide-mimetic interactions, contrasting with the sulfonyl and benzoyl groups in the target compound, which are more typical in protease or kinase inhibitor design.

Research Findings and Data Gaps

  • Physicochemical Properties : The diethoxybenzoyl group likely increases the target compound’s logP (lipophilicity) compared to BJ02341, but experimental data are lacking.
  • Biological Activity: No direct pharmacological studies are available for this compound. However, analogs like BJ02341 and BJ02344 highlight the importance of sulfonyl and carboxamide groups in modulating target selectivity.
  • Synthetic Utility : The ethoxy groups may facilitate derivatization via ether cleavage, offering pathways for further functionalization.

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